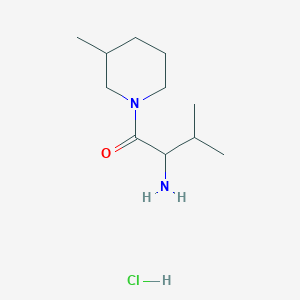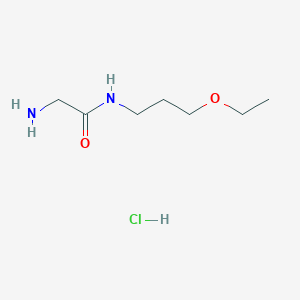![molecular formula C15H10ClF3O2 B1439937 4-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride CAS No. 632366-17-7](/img/structure/B1439937.png)
4-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride
Descripción general
Descripción
4-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzyl ether and a benzoyl chloride moiety
Aplicaciones Científicas De Investigación
4-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its unique chemical structure.
Materials Science: Utilized in the preparation of advanced materials with specific properties such as increased stability or reactivity.
Mecanismo De Acción
Safety and Hazards
“4-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride” is known to be an irritant . Safety data sheets recommend not to breathe dust/fume/gas/mist/vapors/spray and to wash face, hands, and any exposed skin thoroughly after handling. It is also recommended to wear protective gloves, clothing, eye protection, and face protection .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride typically involves the reaction of 4-hydroxybenzoyl chloride with 3-(trifluoromethyl)benzyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride group. The general reaction scheme is as follows:
4-Hydroxybenzoyl chloride+3-(Trifluoromethyl)benzyl chlorideBase4-[3-(Trifluoromethyl)benzyl]oxybenzoyl chloride
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of microwave-assisted synthesis can also enhance reaction rates and yields.
Types of Reactions:
Substitution Reactions: The benzoyl chloride group in this compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds. The reaction is typically catalyzed by palladium and requires a base such as potassium carbonate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like triethylamine.
Suzuki-Miyaura Coupling: Boronic acids, palladium catalyst, and a base like potassium carbonate.
Major Products:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.
Comparación Con Compuestos Similares
4-(Trifluoromethyl)benzoyl chloride: Similar in structure but lacks the benzyl ether group.
3-(Trifluoromethyl)benzyl chloride: Similar in structure but lacks the benzoyl chloride group.
Uniqueness: 4-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride is unique due to the combination of the trifluoromethyl group, benzyl ether, and benzoyl chloride moieties, which confer distinct reactivity and stability properties compared to its similar compounds.
This compound’s unique structure and reactivity make it a valuable intermediate in various chemical syntheses and applications in scientific research.
Propiedades
IUPAC Name |
4-[[3-(trifluoromethyl)phenyl]methoxy]benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3O2/c16-14(20)11-4-6-13(7-5-11)21-9-10-2-1-3-12(8-10)15(17,18)19/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLHSZYAMXBJPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)COC2=CC=C(C=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


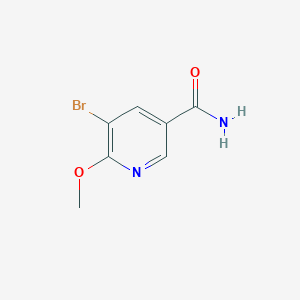
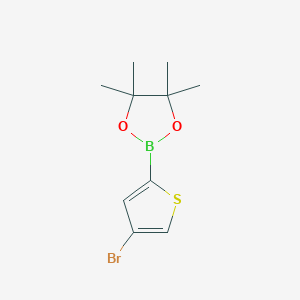
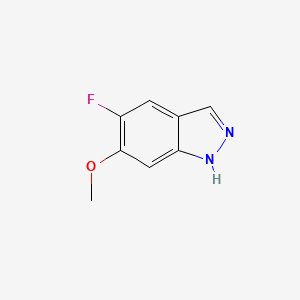
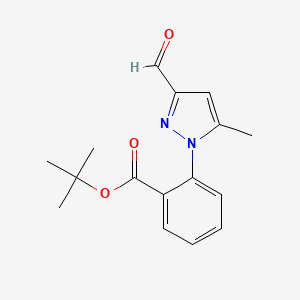
![[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanamine hydrochloride](/img/structure/B1439864.png)
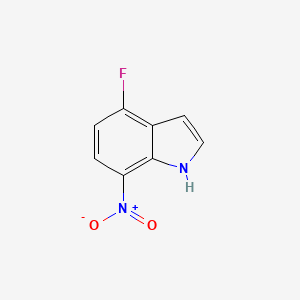


![6,7-dihydro-4H-thieno[3,2-c]pyran-2-ylmethanol](/img/structure/B1439869.png)


![3-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1439873.png)
